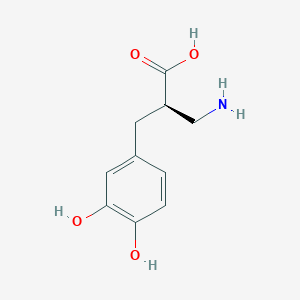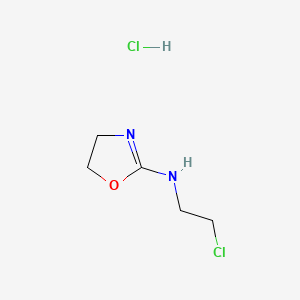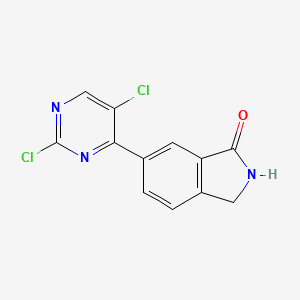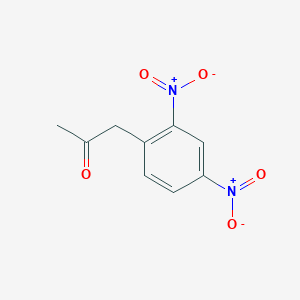
2-(3-Bromophenyl)-2-cyclopropylacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenyl)-2-cyclopropylacetaldehyde is an organic compound characterized by a bromophenyl group attached to a cyclopropylacetaldehyde moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance. The reaction typically involves the coupling of a bromophenyl derivative with a cyclopropylacetaldehyde precursor in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process would be optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-2-cyclopropylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(3-Bromophenyl)-2-cyclopropylacetic acid.
Reduction: 2-(3-Bromophenyl)-2-cyclopropylethanol.
Substitution: 2-(3-Methoxyphenyl)-2-cyclopropylacetaldehyde.
Scientific Research Applications
2-(3-Bromophenyl)-2-cyclopropylacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-2-cyclopropylacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)-2-cyclopropylacetaldehyde
- 2-(3-Chlorophenyl)-2-cyclopropylacetaldehyde
- 2-(3-Bromophenyl)-2-cyclopropylacetic acid
Uniqueness
2-(3-Bromophenyl)-2-cyclopropylacetaldehyde is unique due to the presence of both a bromophenyl group and a cyclopropylacetaldehyde moiety. This combination imparts distinct reactivity and potential biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H11BrO |
|---|---|
Molecular Weight |
239.11 g/mol |
IUPAC Name |
2-(3-bromophenyl)-2-cyclopropylacetaldehyde |
InChI |
InChI=1S/C11H11BrO/c12-10-3-1-2-9(6-10)11(7-13)8-4-5-8/h1-3,6-8,11H,4-5H2 |
InChI Key |
CITSQZPICHVCCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C=O)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)



![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)






![[4-(3-Ethoxypropylamino)phenyl]boronic acid](/img/structure/B13991954.png)
